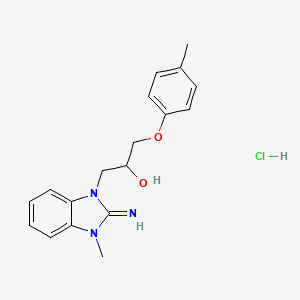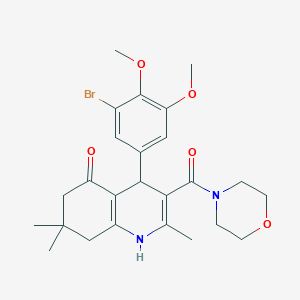
1-butyl-2-(2-chlorophenyl)-1H-benzimidazole
説明
1-Butyl-2-(2-chlorophenyl)-1H-benzimidazole, also known as BCBI, is a benzimidazole derivative compound that has been extensively studied for its potential applications in scientific research. BCBI is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用機序
The mechanism of action of 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole is not fully understood, but it is thought to involve the inhibition of the NF-kappaB signaling pathway. NF-kappaB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to inhibit the activation of NF-kappaB, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to have a wide range of other biological activities. For example, 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells. 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole has also been shown to have anti-viral properties, inhibiting the replication of viruses such as HIV and HCV.
実験室実験の利点と制限
One of the main advantages of 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole for lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target. 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole is also relatively stable, making it easy to handle and store. However, there are also some limitations to using 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole in lab experiments. For example, 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole can be difficult to synthesize in large quantities, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are many potential future directions for research on 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole. One area of interest is the development of 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole derivatives with improved activity and selectivity. Another area of interest is the use of 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole in combination with other drugs or therapies to enhance its anti-inflammatory or anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole is a promising compound with a wide range of potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a potential candidate for the treatment of a variety of diseases. While there are still some limitations to using 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole in lab experiments, there are many potential future directions for research on this compound. Overall, 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole represents an exciting area of research for scientists and researchers in the field of medicinal chemistry.
科学的研究の応用
1-butyl-2-(2-chlorophenyl)-1H-benzimidazole has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as an anti-inflammatory agent. 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. This makes 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and Crohn's disease.
特性
IUPAC Name |
1-butyl-2-(2-chlorophenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c1-2-3-12-20-16-11-7-6-10-15(16)19-17(20)13-8-4-5-9-14(13)18/h4-11H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCWRMHZWHUEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isopropoxy-N-[({4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4087333.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4087339.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087346.png)
![N-{4-[4-methyl-5-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4087366.png)
![5-(2,4-dimethoxybenzyl)-1-(3-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087389.png)
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087399.png)
![3,4-dichloro-N-{1-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4087412.png)

![2-bromo-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4087425.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4087428.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4087432.png)

![1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087438.png)